molecular formula C9H5Cl2NOS B2592278 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one CAS No. 42489-55-4

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one

Cat. No.: B2592278
CAS No.: 42489-55-4
M. Wt: 246.11
InChI Key: LMLFXLRWYHXUBI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one is a heterocyclic compound that contains both a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable nucleophile, such as an amine or alcohol. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1,3-thiazole: Similar structure but lacks the carbonyl group at the 2-position.

    4-(2,4-Dichlorophenyl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.

    4-(2,4-Dichlorophenyl)-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one is unique due to the presence of both the dichlorophenyl group and the thiazole ring, which confer specific chemical reactivity and biological activity. The combination of these structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NOS/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLFXLRWYHXUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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